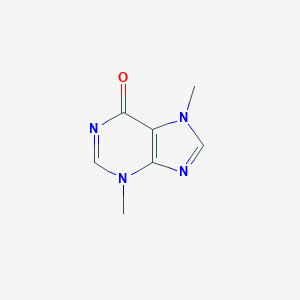
3,7-dimethyl-3H-purin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dimethyl-3H-purin-6(7H)-one is a purine derivative with the molecular formula C7H8N4O It is a methylated form of hypoxanthine, a naturally occurring purine base found in nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,7-dimethyl-3H-purin-6(7H)-one can be synthesized through the direct conversion of theobromine. The process involves the use of specific reagents and conditions to achieve the desired transformation. For instance, theobromine can be converted into 2-chloro-3,7-dimethylhypoxanthine using chlorinating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-dimethyl-3H-purin-6(7H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction
Common Reagents and Conditions:
Nucleophilic Substitution: Alcoholates, ammonia, and amines are commonly used reagents for nucleophilic substitution reactions involving this compound.
Oxidation and Reduction: Specific oxidizing and reducing agents can be employed to modify the oxidation state of the compound, leading to different derivatives.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
3,7-dimethyl-3H-purin-6(7H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,7-dimethyl-3H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. As a purine derivative, it participates in the metabolism of nucleic acids and can influence various biochemical processes. The compound’s effects are mediated through its binding to enzymes and receptors involved in purine metabolism .
Vergleich Mit ähnlichen Verbindungen
Theobromine: A precursor in the synthesis of 3,7-dimethyl-3H-purin-6(7H)-one.
Theophylline: Another methylated xanthine with similar chemical properties.
Caffeine: A well-known stimulant that shares structural similarities with this compound.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
19143-59-0 |
|---|---|
Molekularformel |
C7H8N4O |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
3,7-dimethylpurin-6-one |
InChI |
InChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)9-4-11(6)2/h3-4H,1-2H3 |
InChI-Schlüssel |
XKOHAPDAGMARLK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N=CN2C |
Kanonische SMILES |
CN1C=NC2=C1C(=O)N=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















